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5-Ethylsulfanylthiophene-2,4-dicarbaldehyde
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Overview
Description
5-Ethylsulfanylthiophene-2,4-dicarbaldehyde is a thiophene derivative characterized by the presence of an ethylsulfanyl group at the 5-position and aldehyde groups at the 2 and 4 positions of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanylthiophene-2,4-dicarbaldehyde typically involves the functionalization of thiophene derivativesThe reaction conditions often include the use of sulfurizing agents and aldehyde precursors under controlled temperature and pressure .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethylsulfanylthiophene-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the ethylsulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Electrophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-Ethylsulfanylthiophene-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Ethylsulfanylthiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Lacks the ethylsulfanyl group, making it less lipophilic.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: Contains a fused thiophene ring system, offering different electronic properties.
Uniqueness
5-Ethylsulfanylthiophene-2,4-dicarbaldehyde is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-ethylsulfanylthiophene-2,4-dicarbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-2-11-8-6(4-9)3-7(5-10)12-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUHQFNWXZHIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(S1)C=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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